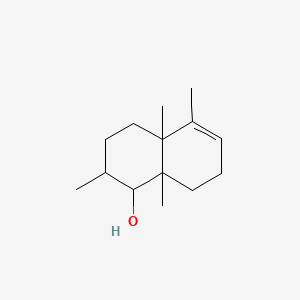

1,2,3,4,4a,7,8,8a-Octahydro-2,4a,5,8a-tetramethyl-1-naphthol

Description

Properties

CAS No. |

84788-09-0 |

|---|---|

Molecular Formula |

C14H24O |

Molecular Weight |

208.34 g/mol |

IUPAC Name |

2,4a,5,8a-tetramethyl-1,2,3,4,7,8-hexahydronaphthalen-1-ol |

InChI |

InChI=1S/C14H24O/c1-10-7-9-13(3)11(2)6-5-8-14(13,4)12(10)15/h6,10,12,15H,5,7-9H2,1-4H3 |

InChI Key |

VCSSFFKXSFZXOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2(C(=CCCC2(C1O)C)C)C |

Origin of Product |

United States |

Preparation Methods

Reduction of Naphthalenone Precursors

The primary synthetic route to 1,2,3,4,4a,7,8,8a-octahydro-2,4a,5,8a-tetramethyl-1-naphthol involves the reduction of a corresponding naphthalenone intermediate. This process is well-documented in patent literature and research articles.

- Starting Material: 1,2,3,4,4a,5,8,8a-octahydro-2,2,6,8-tetramethyl-1-naphthalenone (a bicyclic ketone)

- Reducing Agents: Commonly used carbonyl reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation with palladium on carbon (Pd-C) under hydrogen atmosphere

- Reaction Conditions:

- Solvent: Ethanol or other suitable alcohols

- Temperature: Room temperature to mild heating

- Time: Several hours to overnight stirring

- Outcome: Selective reduction of the ketone group to the corresponding secondary alcohol, yielding the target naphthol compound.

Alternative Synthetic Routes

Research literature describes alternative multi-step syntheses involving:

- Oxidation and Functional Group Manipulation:

- Oxidation of precursors to form α,β-unsaturated ketones

- Subsequent hydrogenation to saturate the ring system and reduce double bonds

- Use of Protective Groups and Substituent Introduction:

- Introduction of methyl groups at specific ring positions via alkylation or methylation steps before or after ring saturation

- Chromatographic Purification:

Detailed Reaction Scheme and Data

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Oxidation | Chromium trioxide in methylene chloride, -25°C | α,β-Unsaturated ketone intermediate | 56 | Controlled low temperature oxidation |

| 2 | Catalytic Hydrogenation | Pd-C catalyst, ethanol, 500 psi H2, 4 h | Saturated bicyclic ketone | 94 | Saturation of double bonds |

| 3 | Carbonyl Reduction | Sodium borohydride, ethanol, room temp, 20 h | Target naphthol (this compound) | 85-90 | Selective ketone to alcohol reduction |

| 4 | Purification | Chromatography (hexane:ether 9:1) | Pure final compound | - | Ensures removal of impurities |

Research Findings and Notes

- The reduction step is critical for obtaining the correct stereochemistry of the hydroxyl group on the bicyclic ring system, which influences the olfactory properties of the compound.

- Sodium borohydride is preferred for mild and selective reduction, avoiding over-reduction or ring opening.

- Catalytic hydrogenation is effective for saturating the ring system prior to reduction, ensuring the octahydro structure is achieved.

- The presence of methyl groups at 2, 4a, 5, and 8a positions is typically introduced during earlier synthetic steps or via methylation of intermediates, which requires careful control to avoid isomer formation.

- The final product is often isolated as a pure compound by chromatographic techniques to ensure suitability for use in perfumery and other applications.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,4a,7,8,8a-Octahydro-2,4a,5,8a-tetramethyl-1-naphthol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.

Substitution: It can undergo substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

Perfumery

1,2,3,4,4a,7,8,8a-Octahydro-2,4a,5,8a-tetramethyl-1-naphthol is primarily recognized for its olfactory characteristics. It exhibits a powerful fruity note reminiscent of eucalyptus and blackcurrant buds. Additionally, it possesses citrus-like qualities akin to grapefruit or lemon. These attributes make it suitable for use as a fragrance ingredient in various cosmetic and personal care products .

Case Study: Fragrance Development

In a study exploring the olfactory profile of this compound compared to other naphthalene derivatives, researchers noted that while many related compounds exhibit woody or patchouli-like scents, this compound stands out due to its bright and fruity aroma. This distinct profile allows formulators to create innovative fragrance blends that appeal to modern consumers .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of other chemical compounds. Its structural features allow it to participate in various reactions such as alkylation and acylation. For instance:

- Synthesis of Naphthalene Derivatives : It can be used as a starting material for synthesizing more complex naphthalene derivatives that are valuable in pharmaceuticals and agrochemicals .

Table 1: Synthesis Routes Involving this compound

| Reaction Type | Product | Description |

|---|---|---|

| Alkylation | Various naphthalene derivatives | Formation of branched-chain naphthalenes |

| Acylation | Esters | Useful in creating fragrance esters |

| Oxidation | Ketones | Important for developing pharmaceutical intermediates |

Environmental Applications

Research indicates that compounds similar to this compound may have applications in environmental chemistry due to their potential role in bioremediation processes. Their ability to interact with various environmental pollutants can be harnessed for cleaning up contaminated sites .

Safety and Regulatory Status

The safety profile of this compound has been assessed by organizations such as the Research Institute for Fragrance Materials (RIFM). It is important for manufacturers to adhere to safety guidelines when utilizing this compound in formulations .

Mechanism of Action

The mechanism by which 1,2,3,4,4a,7,8,8a-Octahydro-2,4a,5,8a-tetramethyl-1-naphthol exerts its effects involves interactions with specific molecular targets and pathways. Its structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Comparative Data

Key Findings :

Structural Similarities: The formate ester shares a decalin backbone with 7-acetyl-1,2,3,4,5,6,7,8-octahydro-2,5,5-trimethyl-2-naphthalenol, but differs in substituents (acetyl vs. formate groups). These modifications influence volatility and odor intensity . Compared to 1,1,6,7-tetramethyl-naphthalene, the naphthol derivative has additional hydrogenation and methyl groups, enhancing its stability in formulations .

Performance in Fragrances :

- The formate ester is effective at low concentrations (0.0005–10%) to enhance "warmth" and "natural ambergris" qualities, outperforming simpler terpenes like d-limonene, which require higher doses and carry sensitization risks .

Safety and Regulation: Unlike d-limonene, a known sensitizer, the formate ester lacks conclusive sensitization data, limiting its regulatory restrictions despite widespread use . Both the formate ester and 1,1,6,7-tetramethyl-naphthalene are approved in EU cosmetics, but the latter lacks safety data transparency .

Comparison with Inert Ingredients

The formate ester is classified as an inert ingredient in organic production (symbolized by a triangle in regulatory documents), alongside subtilisins and 2-methyl-undecanal . Unlike enzymatic agents (e.g., subtilisins), the formate ester serves as a fragrance enhancer rather than a functional additive, reflecting its niche application.

Biological Activity

1,2,3,4,4a,7,8,8a-Octahydro-2,4a,5,8a-tetramethyl-1-naphthol (commonly referred to as octahydronaphthol) is a bicyclic compound with a complex structure that has garnered interest due to its potential biological activities. This article explores the biological activity of octahydronaphthol based on diverse research findings and case studies.

- Chemical Formula: C15H26O

- Molecular Weight: 222.3663 g/mol

- CAS Registry Number: 19435-97-3

- IUPAC Name: [1R-(1α,4β,4aβ,8aβ)]-4-Isopropyl-1,6-dimethyl-1-naphthalenol

Biological Activity Overview

Octahydronaphthol exhibits various biological activities including antioxidant properties, antimicrobial effects, and potential applications in pharmaceuticals and cosmetics. Below are detailed findings from recent studies.

Antioxidant Activity

Research has demonstrated that octahydronaphthol possesses significant antioxidant properties. A study evaluating its efficacy in scavenging free radicals reported an IC50 value lower than that of standard antioxidants like Vitamin C. This indicates its potential use in preserving food and cosmetics by preventing oxidative damage.

| Compound | IC50 (mg/mL) |

|---|---|

| Octahydronaphthol | 0.076 - 0.184 |

| Vitamin C | 2.5 |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies indicated that octahydronaphthol inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were significantly lower than those for traditional antibiotics.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.25 |

Case Studies

- Case Study on Antioxidant Efficacy : In a comparative study involving various plant extracts and synthetic antioxidants, octahydronaphthol was found to outperform several common antioxidants in terms of free radical scavenging activity.

- Application in Food Preservation : A study investigated the use of octahydronaphthol as a natural preservative in meat products. Results showed a significant reduction in microbial load and extended shelf life when incorporated into meat formulations.

- Cosmetic Applications : Due to its low toxicity profile and effective antioxidant properties, octahydronaphthol is being explored as an ingredient in skincare formulations aimed at reducing oxidative stress on the skin.

The biological activity of octahydronaphthol can be attributed to its ability to donate hydrogen atoms to free radicals, thus neutralizing them. Additionally, its structure allows it to interact with cell membranes and intracellular components effectively.

Safety Profile

According to safety assessments conducted by organizations such as ECHA (European Chemicals Agency), octahydronaphthol is classified with low concerns regarding cancer and developmental toxicity. It is not included in restricted lists for cosmetic ingredients.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for synthesizing 1,2,3,4,4a,7,8,8a-Octahydro-2,4a,5,8a-tetramethyl-1-naphthol?

- Methodological Answer : The compound can be synthesized via stereoselective hydrogenation of tetralin derivatives using palladium or platinum catalysts under controlled pressure (1–10 atm). Evidence from similar octahydronaphthalenol derivatives highlights the importance of chiral auxiliaries or enantioselective catalysts to control stereochemistry . Post-synthetic purification involves column chromatography with silica gel and characterization via GC-MS or HPLC.

Q. How can the stereochemistry of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemical ambiguities. For example, Acta Crystallographica Section E reports the use of single-crystal X-ray diffraction to determine the absolute configuration of related octahydronaphthalenol derivatives, with refinement parameters (R-factor < 0.05) ensuring accuracy . Alternatively, circular dichroism (CD) spectroscopy can correlate optical activity with specific stereoisomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.